molecular formula C19H21BrClN3S B4123295 N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide

N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B4123295
M. Wt: 438.8 g/mol
InChI Key: WHDNLZGVKIYTTI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and piperazine functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, piperazine ring formation, and subsequent functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of halogenated groups to simpler forms.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide

Comparison: Compared to similar compounds, N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide exhibits unique properties due to the presence of both bromine and chlorine atoms. These halogens influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3S/c1-13-3-6-16(7-4-13)24-10-9-23(12-14(24)2)19(25)22-18-8-5-15(20)11-17(18)21/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDNLZGVKIYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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